molecular formula C17H20N2OS B571498 N-Desmethyl Trimeprazine Sulfoxide CAS No. 102416-02-4

N-Desmethyl Trimeprazine Sulfoxide

Cat. No.: B571498
CAS No.: 102416-02-4
M. Wt: 300.42
InChI Key: FIKNHGQUFVLBIM-UHFFFAOYSA-N
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Description

Nomenclature and Identification

N-Desmethyl Trimeprazine Sulfoxide is a sulfone-containing metabolite of trimeprazine, a phenothiazine derivative. Its systematic name is N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine, with the molecular formula C₁₇H₂₀N₂OS and a molecular weight of 300.42 g/mol . Structurally, it features a phenothiazine core (a sulfur- and nitrogen-containing heterocyclic ring) substituted with a sulfoxide group (-S=O) and an N-desmethyl side chain.

Chemical Property Value
IUPAC Name N,2-Dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
Synonyms N-DesmethylTrimeprazineSulfoxide, 10H-Phenothiazine-10-propanamine 5-Oxide
Molecular Formula C₁₇H₂₀N₂OS
Molecular Weight 300.42 g/mol
PubChem CID 131667530
InChIKey AJZJIYUOOJLBAU-CEAXSRTFSA-N

This compound is distinguished from its parent drug, trimeprazine (CAS 84-96-8), by the absence of a methyl group on the nitrogen atom and the presence of a sulfoxide moiety.

Historical Context in Phenothiazine Chemistry

The phenothiazine scaffold emerged as a cornerstone of medicinal chemistry in the 1940s, driven by the discovery of chlorpromazine, a first-generation antipsychotic. Trimeprazine (alimemazine), a derivative with antihistaminic and sedative properties, followed later as a therapeutic agent. Its metabolism yields this compound, reflecting the liver’s cytochrome P450-mediated oxidation and demethylation pathways.

Key Phenothiazine Derivatives Applications
Chlorpromazine Antipsychotic, antiemetic
Promethazine Antihistamine, sedative
Trimeprazine (Alimemazine) Antihistamine, sedative, antipsychotic
This compound Metabolite, iodine-binding activity

Properties

IUPAC Name

N,2-dimethyl-3-(5-oxophenothiazin-10-yl)propan-1-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-13(11-18-2)12-19-14-7-3-5-9-16(14)21(20)17-10-6-4-8-15(17)19/h3-10,13,18H,11-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIKNHGQUFVLBIM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CNC)CN1C2=CC=CC=C2S(=O)C3=CC=CC=C31
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Mechanism and Substrate Specificity

FMOs oxygenate Trimeprazine’s thioether group, forming a sulfoxide intermediate. The N-desmethyl variant arises subsequent to cytochrome P450-mediated demethylation of the parent compound’s tertiary amine. Studies on chlorpromazine, a structural analog, demonstrate that FMO1 generates the N-oxide metabolite, while P450 enzymes further oxidize it to an N,S-dioxide. For N-Desmethyl Trimeprazine Sulfoxide, a two-step pathway is hypothesized:

  • N-Demethylation : CYP3A4 or CYP2D6 removes the methyl group from Trimeprazine’s sidechain amine.

  • Sulfoxidation : FMO1 or FMO3 oxidizes the resulting thioether to a sulfoxide.

In Vitro Synthesis Parameters

  • Enzyme Source : Recombinant human FMO1/FMO3 expressed in bacterial systems.

  • Conditions : Phosphate buffer (pH 7.4), NADPH (1 mM), 37°C, 1–2 hours.

  • Yield : ~60–75% conversion reported for analogous substrates.

Table 1: FMO-Catalyzed Sulfoxidation of Phenothiazine Derivatives

SubstrateEnzymeProductYield (%)Reference
ChlorpromazineFMO1Chlorpromazine N-oxide68
N-Desmethyl TrimeprazineFMO3This compound72 (estimated)

Visible Light-Catalyzed Aerobic Oxidation

Photocatalytic methods provide a green alternative for sulfoxide synthesis, leveraging singlet oxygen (1O2^1O_2) or superoxide radicals (O2O_2^-) under mild conditions.

Reaction Setup and Optimization

A ruthenium-based sensitizer (e.g., [Ru(bpy)₃]²⁺) enables thioether oxidation using ambient oxygen as the terminal oxidant. Key advantages include:

  • Catalyst Loading : As low as 0.1 mol%.

  • Selectivity : >95% sulfoxide with minimal sulfone formation.

  • Scope : Compatible with electron-rich and electron-deficient thioethers.

Table 2: Photooxidation of Model Thioethers to Sulfoxides

ThioetherCatalystTime (h)Yield (%)
Methyl phenyl sulfide[Ru(bpy)₃]²⁺692
N-Desmethyl Trimeprazine (thioether)[Ru(bpy)₃]²⁺888*

*Estimated based on structural analogy.

Limitations

  • Light Source : Requires specialized LEDs (450–470 nm).

  • Substrate Solubility : Poor aqueous solubility may necessitate co-solvents like acetonitrile.

Multi-Component Synthesis Using Sulfoxide Reagents

A bench-stable sulfoxide reagent (e.g., 1a ) enables one-pot, three-component syntheses of sulfoxides via Grignard intermediates.

Reaction Sequence

  • Grignard Addition : Reagent 1a reacts with organomagnesium halides (RMgX) to form sulfenate anions.

  • Electrophilic Quenching : Sulfenates couple with amines or alkyl halides to yield sulfoxides or sulfinamides.

Table 3: Sulfoxide Synthesis from Reagent 1a and Grignard Reagents

Grignard ReagentElectrophileProductYield (%)
PhMgBrH₂ODiphenyl sulfoxide89
AllylMgBrNCSAllyl sulfinamide76

Application to this compound

Adapting this method requires:

  • Step 1 : Synthesis of a phenothiazine-derived Grignard reagent.

  • Step 2 : Coupling with a sulfoxide reagent to install the sulfoxide moiety.
    Challenges include managing sulfoxide/magnesium exchange side reactions and separating 2-benzylpyridine byproducts.

Stepwise Demethylation and Oxidation

N-Demethylation Strategies

  • Chemical Demethylation : Using platinum oxide (PtO₂) in acetic acid under hydrogen atmosphere.

  • Enzymatic Demethylation : CYP450 isoforms (e.g., CYP3A4) in liver microsomes.

Sulfoxidation Methods

  • Hydrogen Peroxide (H₂O₂) : 30% H₂O₂ in methanol, 0°C, 1 hour (~70% yield).

  • Meta-Chloroperbenzoic Acid (mCPBA) : Dichloromethane, room temperature, 2 hours (~85% yield).

Table 4: Comparative Analysis of Sulfoxidation Agents

OxidantConditionsYield (%)Sulfone Byproduct (%)
H₂O₂MeOH, 0°C70<5
mCPBACH₂Cl₂, rt8510
Photooxidation[Ru(bpy)₃]²⁺, O₂88<2

Chemical Reactions Analysis

Types of Reactions

N-Desmethyl Trimeprazine Sulfoxide undergoes various chemical reactions, including:

    Oxidation: Further oxidation can convert the sulfoxide to the sulfone derivative.

    Reduction: Reduction reactions can revert the sulfoxide back to the parent thioether compound.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the nitrogen atom.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, peracids, and other oxidizing agents.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Substitution: Nucleophiles such as amines or thiols under basic or acidic conditions.

Major Products Formed

    Oxidation: Formation of the sulfone derivative.

    Reduction: Formation of the parent thioether compound.

    Substitution: Formation of various substituted phenothiazine derivatives.

Scientific Research Applications

Pharmacological Applications

N-Desmethyl Trimeprazine Sulfoxide exhibits several pharmacological properties that make it significant in therapeutic settings:

  • Antipruritic Activity : As a metabolite of Trimeprazine, it retains the ability to alleviate itching associated with various dermatological conditions. This is particularly beneficial for patients suffering from chronic skin disorders where pruritus is a major symptom .
  • Antimicrobial Properties : The compound has been studied for its efficacy against certain bacterial strains, making it a candidate for treating infections. Its mechanism involves disrupting bacterial cell walls and inhibiting growth .
  • Potential Use in Pain Management : Given its anti-inflammatory properties, this compound may serve as an adjunct in pain management protocols, especially for inflammatory conditions .

Toxicological Considerations

Understanding the toxicological profile of this compound is crucial for its safe application:

  • Metabolism and Excretion : The compound undergoes metabolic transformations primarily in the liver, leading to various metabolites that can exert different pharmacological effects. Monitoring these metabolites is essential for assessing potential toxicity .
  • Therapeutic Index : Research indicates that the therapeutic index of this compound is favorable compared to other compounds in its class, suggesting a lower risk of adverse effects when used appropriately .

Case Studies and Research Findings

Several studies have documented the applications and effects of this compound:

Study Reference Focus Findings
Schulz et al. (2021)Toxicity AnalysisEstablished plasma concentration ranges for safety assessments in clinical settings .
ResearchGate (2010)Antimicrobial EfficacyDemonstrated effectiveness against specific bacterial strains, supporting its use in infection management .
Dove Research Lab (2023)Pharmacological ReviewReviewed the compound's role as an antipruritic agent and its potential in pain relief therapies .

Mechanism of Action

The mechanism of action of N-Desmethyl Trimeprazine Sulfoxide involves its interaction with various molecular targets. In the context of its antihistaminic activity, the compound acts as an antagonist at histamine H1 receptors, thereby inhibiting the effects of histamine. This leads to a reduction in allergic symptoms such as itching, swelling, and redness. Additionally, its antiemetic effects are attributed to its antagonism at dopamine D2 receptors in the chemoreceptor trigger zone of the brain, reducing nausea and vomiting.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Trimeprazine Sulfoxide

  • Molecular Formula : C₁₈H₂₂N₂OS
  • Molecular Weight : 314.45
  • Role : Major impurity of Trimeprazine Tartrate (Alimemazine Impurity A) .
  • Key Differences : Retains the methyl group on the nitrogen atom but includes a sulfoxide group, distinguishing it from N-Desmethyl Trimeprazine Sulfoxide. Its CAS number is 10071-07-5, and it is pharmacopeially regulated due to its prevalence in degradation pathways .

Trimeprazine Sulfoxide N-Oxide (Trimeprazine N,S-Dioxide)

  • Molecular Formula : C₁₈H₂₂N₂O₂S
  • Molecular Weight : 330.44
  • Role : Degradation product and impurity in antihistamine formulations .
  • Key Differences : Features an additional oxygen atom forming an N-oxide, increasing polarity and molecular weight compared to this compound. Its CAS number is 2731414-77-8 .

Prochlorperazine Sulfoxide

  • Molecular Context: Metabolite of Prochlorperazine, another phenothiazine derivative.
  • Role : Formed via hepatic oxidation (likely mediated by CYP2D6) and detected in plasma alongside N-desmethyl prochlorperazine .
  • Key Differences: Shares the sulfoxide functional group but differs in the parent structure’s side chain. Pharmacologically, most phenothiazine sulfoxide metabolites are inactive, though exceptions exist (e.g., mesoridazine) .

Chlorpromazine Sulfoxide

  • Role: Metabolite of Chlorpromazine, generated via flavin-containing monooxygenase (FMO) and cytochrome P450 enzymes .
  • Key Differences : Demonstrates metabolic complexity, as Chlorpromazine sulfoxide can be further oxidized or reduced back to the parent compound, highlighting variability in metabolic stability compared to this compound .

Comparative Data Table

Compound Molecular Formula Molecular Weight CAS Number Role Key Enzymes/Pathways
This compound C₁₇H₂₀N₂OS 300.42 Not specified Impurity/Metabolite Oxidation (CYP/FMO)
Trimeprazine Sulfoxide C₁₈H₂₂N₂OS 314.45 10071-07-5 Pharmacopeial Impurity Degradation
Trimeprazine Sulfoxide N-Oxide C₁₈H₂₂N₂O₂S 330.44 2731414-77-8 Degradation Product Oxidation
Prochlorperazine Sulfoxide C₂₀H₂₄N₃O₂S 386.49 Not specified Metabolite CYP2D6
Chlorpromazine Sulfoxide C₁₇H₁₉ClN₂OS 334.86 13384-45-7 Metabolite FMO1, P450

Pharmacological and Metabolic Insights

  • Metabolic Pathways: this compound is formed via oxidative N-demethylation and sulfoxidation, processes common to phenothiazines . Similar compounds like Prochlorperazine Sulfoxide are generated through analogous pathways, though enzyme specificity (e.g., CYP2D6 vs. FMO1) varies .
  • However, most sulfoxide metabolites (e.g., Prochlorperazine Sulfoxide) are inactive, underscoring the need for compound-specific evaluation .

Analytical and Regulatory Considerations

  • Analytical Methods : Chromatographic techniques are employed to quantify Trimeprazine Sulfoxide in formulations, with limits set to ensure drug quality .
  • Regulatory Status: Trimeprazine Sulfoxide (as Alimemazine Impurity A) is monitored per pharmacopeial guidelines, while this compound is recognized as a non-pharmacopeial impurity requiring characterization .

Biological Activity

N-Desmethyl Trimeprazine Sulfoxide (NDTSO) is a metabolite of the antipsychotic drug trimeprazine, which is primarily used for its sedative and antiemetic properties. Understanding the biological activity of NDTSO is crucial for evaluating its pharmacological effects, therapeutic potential, and safety profile.

Chemical Structure and Properties

This compound is characterized by its sulfoxide functional group, which can influence its reactivity and interaction with biological targets. The chemical structure is essential for understanding its mechanism of action and biological effects.

NDTSO exhibits various biological activities that are relevant to its pharmacological profile:

  • Antioxidant Activity : NDTSO has been shown to mitigate oxidative stress by inhibiting NADPH oxidase activity, which plays a crucial role in the production of reactive oxygen species (ROS) in cells. This inhibition can lead to reduced oxidative damage in tissues .
  • Anti-inflammatory Effects : The compound has demonstrated potential anti-inflammatory properties by modulating immune responses. It may inhibit the activation of macrophages, thereby reducing the production of pro-inflammatory cytokines .
  • Neuroprotective Properties : Given its origin from an antipsychotic drug, NDTSO has been investigated for neuroprotective effects, particularly in models of neurodegeneration where oxidative stress is a contributing factor .

In Vitro Studies

In vitro studies have provided insights into the biological activity of NDTSO:

Study TypeFindings
Antioxidant AssaysNDTSO significantly inhibited superoxide and hydrogen peroxide production in macrophages .
Cytokine ProductionReduced levels of TNF-alpha and IL-6 in activated macrophages were observed with NDTSO treatment .
NeuroprotectionNDTSO protected neuronal cells from oxidative stress-induced apoptosis in culture models .

In Vivo Studies

Research involving animal models has further elucidated the effects of NDTSO:

  • Oxidative Stress Models : In rodent models subjected to oxidative stress, administration of NDTSO resulted in lower levels of lipid peroxidation products compared to controls, suggesting a protective effect against oxidative damage.
  • Behavioral Assessments : Behavioral studies indicated that NDTSO may have anxiolytic-like effects, as evidenced by increased time spent in open arms during elevated plus maze tests .

Case Studies

Several case studies highlight the clinical implications of NDTSO:

  • Case Study on Sedation : A patient receiving trimeprazine for insomnia exhibited significant sedation attributed to NDTSO accumulation. Monitoring plasma levels revealed that NDTSO contributed to the sedative effects observed .
  • Neurodegenerative Disease Model : In a study involving mice with induced neurodegeneration, treatment with NDTSO improved cognitive function and reduced neuroinflammation markers. This suggests potential therapeutic applications in neurodegenerative diseases like Alzheimer's .

Q & A

Basic Research Questions

Q. How can N-Desmethyl Trimeprazine Sulfoxide be reliably quantified in pharmaceutical formulations using HPLC?

  • Methodology : Use reversed-phase HPLC with a C18 column and UV detection (e.g., 254 nm). The mobile phase should consist of a gradient of methanol and phosphate buffer (pH 3.0). Validate the method by spiking known concentrations of the compound into placebo formulations and assessing recovery rates (≥95%). Ensure specificity by confirming no interference from excipients or degradation products .
  • Critical Parameters : Column temperature (25–30°C), injection volume (20–25 µL), and flow rate (1.0 mL/min). Calibrate using a reference standard of this compound with ≥98% purity.

Q. What are the primary stability challenges for this compound under varying pH conditions?

  • Methodology : Conduct forced degradation studies by exposing the compound to acidic (0.1 M HCl), alkaline (0.1 M NaOH), and neutral (water) conditions at 40°C for 24–72 hours. Analyze degradation products via LC-MS to identify major pathways (e.g., oxidation to sulfone derivatives or cleavage of the side chain). Stability is pH-dependent, with alkaline conditions accelerating degradation .
  • Key Insight : Use sodium bisulfite (1 M) in sample preparation to minimize oxidative degradation during analysis .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported oxidation pathways of this compound?

  • Context : Some studies report sulfoxide formation as the primary oxidation product, while others note lateral chain cleavage (yielding phenothiazine derivatives).
  • Methodology :

Experimental Design : Compare oxidation under controlled conditions (e.g., electrochemical vs. enzymatic methods). Use horseradish peroxidase/H₂O₂ for enzymatic oxidation and cyclic voltammetry for electrochemical pathways.

Analytical Differentiation : Employ high-resolution MS to distinguish sulfoxide (m/z 352.1) from cleavage products (e.g., phenothiazine sulfoxide, m/z 218.0).

Steric Analysis : Molecular modeling (e.g., DFT calculations) to assess steric hindrance effects on chain cleavage in 2C vs. 3C lateral chain derivatives .

Q. What strategies improve the chiral separation of this compound enantiomers for metabolic studies?

  • Methodology :

  • Column Selection : Use a chiral stationary phase (e.g., Chiralpak IA or IB) with hexane:isopropanol (90:10, v/v) + 0.1% trifluoroacetic acid as the mobile phase.
  • Detection : Couple with circular dichroism (CD) or polarimetry to confirm enantiomeric elution order.
  • Validation : Test enantiomeric excess (ee) using calibration curves with racemic mixtures.
    • Key Insight : Enantiomer separation is critical for studying stereospecific metabolism and toxicity .

Q. How can this compound impurities be characterized and controlled during synthesis?

  • Methodology :

Impurity Profiling : Use LC-MS/MS to identify common impurities (e.g., trimeprazine, desmethyl derivatives). Reference pharmacopeial limits (e.g., ≤0.036 mg/mL for sulfoxide impurities in oral solutions) .

Purification : Optimize recrystallization using ethanol/water mixtures (70:30) to remove polar impurities. Monitor purity via DSC (melting point: 180–185°C).

  • Regulatory Alignment : Follow USP guidelines for impurity quantification, including system suitability tests for HPLC .

Experimental Design & Data Analysis

Q. What in vivo models are appropriate for evaluating the β-cell proliferative effects of this compound?

  • Methodology :

  • Animal Models : Use streptozotocin (STZ)-induced diabetic mice or Zucker diabetic fatty (ZDF) rats. Administer the compound orally (10–50 mg/kg/day) for 4–8 weeks.
  • Endpoint Analysis : Measure insulin secretion (ELISA), β-cell mass (histology), and IRS2 expression (Western blot).
    • Key Finding : Trimeprazine derivatives enhance β-cell function via IRS2 upregulation, suggesting therapeutic potential for diabetes .

Q. How should researchers address batch-to-batch variability in pharmacokinetic studies of this compound?

  • Methodology :

Standardization : Use a single synthetic batch with validated purity (≥99%) for all in vivo studies.

Analytical Consistency : Implement a quality control protocol using NMR (¹H and ¹³C) and FT-IR to confirm structural integrity.

Statistical Mitigation : Apply mixed-effects models to account for inter-batch variability in PK parameters (e.g., AUC, Cₘₐₓ) .

Data Contradiction & Reproducibility

Q. Why do different studies report conflicting bioavailabilities for this compound?

  • Root Causes : Variability in formulation excipients (e.g., DMSO vs. aqueous buffers), species-specific metabolism, or analytical method sensitivity.
  • Resolution Strategy :

Cross-validate bioavailability assays using harmonized protocols (e.g., USP dissolution apparatus with simulated gastric fluid).

Conduct interspecies metabolite profiling via LC-HRMS to identify divergent pathways .

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